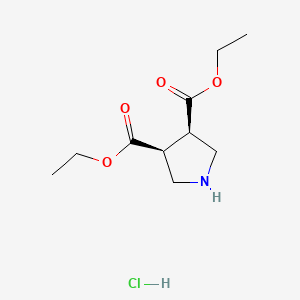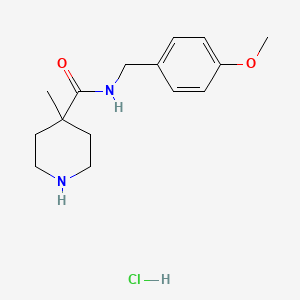
3,4-diethyl (3R,4S)-pyrrolidine-3,4-dicarboxylate hydrochloride
Vue d'ensemble
Description
3,4-Diethyl (3R,4S)-Pyrrolidine-3,4-dicarboxylate hydrochloride, also known as 3,4-Diethyl-Pyrrolidine-3,4-dicarboxylic acid hydrochloride or DEPDC, is an organic compound that is widely used in the field of scientific research. It is a white crystalline solid that is soluble in water and other organic solvents. This compound is commonly used as a reagent for the synthesis of various compounds, and has been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of pyrrolidine derivatives involves various strategies, including the condensation of amino acids with carbonyl-containing compounds, leading to a wide array of pyrrolidine-based compounds. These synthetic routes are pivotal for developing new pharmaceuticals, agrochemicals, and materials due to the structural diversity and bioactivity of pyrrolidine derivatives (Campaigne & Shutske, 1974).
Reactivity and Modification
- Pyrrolidine compounds have been explored for their reactivity towards various reagents, demonstrating the potential for creating a variety of structurally diverse derivatives. This reactivity is essential for the synthesis of complex molecules with potential applications in medicinal chemistry and material science (Dawadi & Lugtenburg, 2011).
Metal-Organic Frameworks (MOFs)
- Pyridine and pyrrolidine derivatives have been utilized in the formation of metal-organic frameworks (MOFs), showcasing the versatility of these compounds in constructing materials with potential applications in catalysis, gas storage, and separation technologies (Ghosh, Ribas, & Bharadwaj, 2005).
Conducting Polymers
- Derivatives of pyrrolidine have been employed in the synthesis of conducting polymers, highlighting their significance in developing electronic and photonic materials. These findings suggest the potential of pyrrolidine derivatives in fabricating materials for electronic devices and sensors (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Chiral Synthesis and Catalysis
- The chiral nature of certain pyrrolidine derivatives has been exploited in enantioselective synthesis, showcasing their importance in the production of chiral molecules for pharmaceutical applications. This aspect underscores the role of pyrrolidine derivatives in asymmetric catalysis and synthesis (Talma et al., 1985).
Propriétés
IUPAC Name |
diethyl (3S,4R)-pyrrolidine-3,4-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4.ClH/c1-3-14-9(12)7-5-11-6-8(7)10(13)15-4-2;/h7-8,11H,3-6H2,1-2H3;1H/t7-,8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABUQPWYHQVSHK-KVZVIFLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C(=O)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNC[C@@H]1C(=O)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1531090.png)




![5,4'-Dimethyl-[2,3']bipyridinyl](/img/structure/B1531097.png)
amine](/img/structure/B1531099.png)
![5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1531100.png)



![4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B1531106.png)

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B1531110.png)